2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide is a complex organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a bromothiophene ring, an ethoxyphenyl group, and a thiazolidine-3-carbothioamide moiety
Preparation Methods
The synthesis of 2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide typically involves multi-step organic reactions. The synthetic route often starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to form the thiazolidine ring. The final step involves the introduction of the ethoxyphenyl group through a coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Cyclization: The thiazolidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide can be compared with other thiazolidine derivatives, such as:
2-(5-chlorothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide: Similar structure but with a chlorine atom instead of bromine.
2-(5-methylthiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide: Contains a methyl group instead of bromine.
2-(5-fluorothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide: Features a fluorine atom in place of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17BrN2OS3 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(4-ethoxyphenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C16H17BrN2OS3/c1-2-20-12-5-3-11(4-6-12)18-16(21)19-9-10-22-15(19)13-7-8-14(17)23-13/h3-8,15H,2,9-10H2,1H3,(H,18,21) |
InChI Key |
JUZWREMKKJGMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=C(S3)Br |
Origin of Product |
United States |
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